molecular formula C15H17F3O4 B14687852 Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester CAS No. 29805-55-8

Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester

Cat. No.: B14687852
CAS No.: 29805-55-8
M. Wt: 318.29 g/mol
InChI Key: OCPYPVQIODMICO-UHFFFAOYSA-N
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Description

Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester is an organic compound with a complex structure that includes a propanedioic acid core and a 4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 4-(trifluoromethyl)phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with a trifluoromethyl group using a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid, diethyl ester: Similar structure but lacks the trifluoromethyl group.

    Phenylmalonic acid, diethyl ester: Contains a phenyl group instead of the 4-(trifluoromethyl)phenyl group.

Uniqueness

Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

29805-55-8

Molecular Formula

C15H17F3O4

Molecular Weight

318.29 g/mol

IUPAC Name

diethyl 2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate

InChI

InChI=1S/C15H17F3O4/c1-3-21-13(19)12(14(20)22-4-2)9-10-5-7-11(8-6-10)15(16,17)18/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OCPYPVQIODMICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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